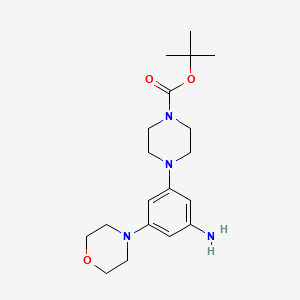

tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group and a substituted phenyl ring. The phenyl ring is functionalized with a 3-amino group and a 5-morpholino substituent. This compound is of interest in medicinal chemistry due to the pharmacophoric piperazine core, which is prevalent in drugs targeting neurological and infectious diseases. The morpholino group enhances solubility and bioavailability, while the amino group provides a handle for further functionalization .

Properties

CAS No. |

1051899-49-0 |

|---|---|

Molecular Formula |

C19H30N4O3 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

tert-butyl 4-(3-amino-5-morpholin-4-ylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C19H30N4O3/c1-19(2,3)26-18(24)23-6-4-21(5-7-23)16-12-15(20)13-17(14-16)22-8-10-25-11-9-22/h12-14H,4-11,20H2,1-3H3 |

InChI Key |

MCVZTEPLNGGOJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of tert-butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate involves several steps. One common approach is the reaction of 4-(3-amino-5-morpholinophenyl)piperazine with tert-butyl chloroformate (TBTF) in an organic solvent. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

Chemical Reactions Analysis

Reactivity: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate can undergo various reactions, including

Common Reagents and Conditions: TBTF, organic solvents, and mild reaction conditions.

Major Products: The major product is the titled compound itself.

Scientific Research Applications

Chemistry: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate serves as a building block in medicinal chemistry and drug discovery.

Biology: It may be used as a probe to study biological processes involving piperazine derivatives.

Medicine: Research focuses on potential therapeutic applications, such as antiviral or anticancer agents.

Industry: Its use in industry remains exploratory, but it could find applications in materials science or catalysis.

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets. It may interact with receptors, enzymes, or cellular pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate with analogous compounds, focusing on substituents, synthesis methods, and applications:

Biological Activity

tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate (CAS Number: 1051899-49-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C19H30N4O3

- Molecular Weight: 362.47 g/mol

- CAS Number: 1051899-49-0

- Physical State: Typically appears as a white crystalline solid, soluble in organic solvents such as DMSO.

The biological activity of this compound primarily involves its interaction with various molecular targets within the cell, including:

- CDK9 Inhibition: The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription by phosphorylating RNA polymerase II. This inhibition can lead to decreased expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

- Neurotransmitter Receptor Modulation: The piperazine moiety is known to interact with neurotransmitter receptors, which may contribute to neuropharmacological effects, although specific receptor interactions for this compound require further investigation.

Anticancer Activity

A study investigated the effect of various piperazine derivatives on cancer cell lines, revealing that this compound exhibited significant cytotoxicity against several cancer types. The mechanism involved the downregulation of Mcl-1 and other survival signals, leading to enhanced apoptosis .

Anticorrosive Properties

While not directly related to biological activity in a pharmacological sense, the compound's derivatives have shown promising results in corrosion inhibition studies. For instance, similar piperazine derivatives demonstrated an inhibition efficiency of up to 91.5% in corrosive environments, suggesting potential applications in materials science . This aspect highlights the versatility of piperazine derivatives beyond traditional biological applications.

Table 1: Summary of Biological Activities

Case Study: CDK9 Inhibition

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability correlated with increased apoptosis markers (e.g., cleaved caspase-3 levels). This suggests that the compound effectively targets CDK9 pathways, leading to therapeutic potential in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.